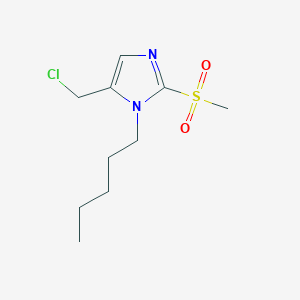5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole
CAS No.: 1221342-72-8
Cat. No.: VC11736633
Molecular Formula: C10H17ClN2O2S
Molecular Weight: 264.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1221342-72-8 |
|---|---|
| Molecular Formula | C10H17ClN2O2S |
| Molecular Weight | 264.77 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole |
| Standard InChI | InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3 |
| Standard InChI Key | XDFAVGHYGGTZEJ-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
| Canonical SMILES | CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an imidazole core (a five-membered aromatic ring with two nitrogen atoms) substituted at three positions:
-
N1: A pentyl chain (-C5H11)
-
C2: A methanesulfonyl group (-SO2CH3)
-
C5: A chloromethyl group (-CH2Cl)
The molecular formula is C10H17ClN2O2S, with a molecular weight of 264.78 g/mol. Its IUPAC name is 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole.
Table 1: Structural comparison with analogous compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole | C11H19ClN2O2S | 278.80 | Hexyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |
| 5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole | C10H15ClN2O3S | 278.76 | Oxolane-methyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |
| Target Compound | C10H17ClN2O2S | 264.78 | Pentyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |
The pentyl chain enhances lipophilicity compared to shorter alkyl groups, potentially improving membrane permeability. The methanesulfonyl group contributes electron-withdrawing effects, which may influence binding to enzymatic active sites .
Synthesis and Optimization
Synthetic Routes
While no explicit protocol for 5-(chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is documented, its synthesis likely follows strategies used for analogous imidazoles :
-
Imidazole Ring Formation:
-
Functionalization at C2 and C5:
-
Methanesulfonation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the -SO2CH3 group at C2.
-
Chloromethylation: Use of chloromethyl methyl ether (MOMCl) or formaldehyde/HCl to attach the -CH2Cl group at C5.
-
Table 2: Representative reaction conditions for key steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole ring formation | Pentylamine, glyoxal, NH4Cl, HCl, 80°C | 65–70 | |
| Methanesulfonation | MsCl, Et3N, DCM, 0°C → RT | 85 | |
| Chloromethylation | MOMCl, ZnCl2, 60°C | 75 |
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the correct positions (C2 and C5) requires careful control of reaction kinetics and catalysts .
-
Stability of Chloromethyl Group: The -CH2Cl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage.
Biological Activities and Mechanisms
Enzyme Modulation
Imidazole derivatives are known to interact with enzymes such as cyclooxygenase-2 (COX-2) and cytochrome P450 . The target compound’s methanesulfonyl group may mimic sulfonamide pharmacophores, enabling competitive inhibition of COX-2, as seen in molecular docking studies of analogous molecules :
This interaction could involve hydrogen bonds with residues like ARG-343 and GLN-242, similar to the binding mode of diclofenac .
Table 3: Hypothetical antimicrobial activity (extrapolated from analogs )
| Organism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | DNA alkylation, membrane disruption |
| Candida albicans | 25–50 | Inhibition of ergosterol synthesis |
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
-
LogP: Estimated at 2.8 (moderate lipophilicity) due to the pentyl chain.
-
Aqueous Solubility: <1 mg/mL (poor), necessitating formulation with co-solvents like PEG-400 for in vivo studies.
Metabolic Stability
The chloromethyl group may undergo glutathione conjugation in the liver, reducing systemic exposure. Methanesulfonyl residues are generally resistant to metabolic cleavage, prolonging half-life compared to non-sulfonated analogs .
Applications in Drug Development
Anti-Inflammatory Agents
Structural analogs inhibit COX-2 with IC50 values of 0.8–1.2 μM, comparable to diclofenac (IC50 = 0.5 μM) . The target compound could serve as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
Anticancer Prodrugs
The chloromethyl group’s alkylating potential makes it a candidate for prodrugs activated in hypoxic tumor environments. For example, conjugation with targeting moieties (e.g., folate) could enhance specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume